Product packaging for Cidoxepin hydrochloride(Cat. No.:CAS No. 25127-31-5)

Cidoxepin hydrochloride

Cat. No.: B195836
CAS No.: 25127-31-5
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-CULRIWENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cidoxepin Hydrochloride is the hydrochloride salt form of cidoxepin, a psychotropic agent similar to doxepin with potential antianxiety and antidepressant activities. Although its exact mechanism of action has yet to be fully elucidated, cidoxepin may act similarly to doxepin. Cidoxepin may inhibit the reuptake of serotonin and noradrenaline from the synaptic cleft, thereby increasing their activity. This may account for its antianxiety and antidepressant effects.
A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClNO B195836 Cidoxepin hydrochloride CAS No. 25127-31-5

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-31-5, 1229-29-4
Record name Cidoxepin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxepin Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxepin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIDOXEPIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Pharmacological Classification of Cidoxepin Hydrochloride

Developmental Trajectory and Early Investigations of (Z)-Doxepin

Doxepin (B10761459) was first synthesized in Germany and subsequently developed by Pfizer, receiving FDA approval in 1969 for the treatment of depression and anxiety. nih.govnewdrugapprovals.orgservice.gov.uk The commercially available form of doxepin is a mixture of geometric isomers, with the (E) isomer comprising approximately 85% and the (Z) isomer, cidoxepin (B1200157), making up the remaining 15%. wikipedia.orgnih.govncats.io During its initial development, no effort was made to separate these isomers. wikipedia.org

Cidoxepin, also known by its developmental code name P-4599, was investigated in the 1960s but was not brought to market as a standalone antidepressant. wikipedia.org Early research indicated that cidoxepin possessed notable biological activity. wikipedia.orgservice.gov.uk It was suggested to have more potent antidepressant effects than the trans-isomer. wikipedia.org More recent investigations have revisited the therapeutic potential of cidoxepin, particularly for indications such as chronic urticaria, for which it has undergone phase II clinical trials. wikipedia.orgnewdrugapprovals.org

Stereoisomeric Relationship within the Doxepin Family

The two isomers exhibit different pharmacological activities. The (Z)-isomer, cidoxepin, is a more potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to the (E)-isomer. wikipedia.org In fact, the central anticholinergic activity of cidoxepin has been reported to be three times greater than that of the trans-isomer in animal studies. wikipedia.orgservice.gov.uk The selectivity of standard doxepin for norepinephrine reuptake inhibition over serotonin is likely attributable to the high percentage of the (E)-isomer in the mixture. wikipedia.org

The metabolism of doxepin is also stereoselective. The primary active metabolite, nordoxepin, is a mixture of (E) and (Z) stereoisomers. wikipedia.org Due to stereoselective metabolism by cytochrome P450 enzymes, the plasma ratio of (E)-nordoxepin to (Z)-nordoxepin is approximately 1:1, a significant difference from the 85:15 ratio of the parent drug. wikipedia.org

Table 1: Stereoisomer Composition of Doxepin

Isomer Common Name Percentage in Commercial Doxepin
(Z)-Doxepin Cidoxepin ~15%
(E)-Doxepin trans-Doxepin ~85%

Classification within Tricyclic Antidepressant Pharmacology

Cidoxepin is classified as a tricyclic antidepressant (TCA). wikipedia.org Although doxepin itself is sometimes considered distinct from classical TCAs, it shares many pharmacological properties with this class of drugs. drugbank.comnih.govdrugbank.com Like other tertiary amine TCAs such as amitriptyline (B1667244) and imipramine, cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgnih.gov This mechanism of action, which increases the levels of these neurotransmitters in the synaptic cleft, is believed to be the primary basis for its antidepressant effects. cymitquimica.comnih.gov

In addition to its effects on neurotransmitter reuptake, cidoxepin, like other TCAs, interacts with a variety of other receptors. It is a potent antagonist of the histamine (B1213489) H₁ receptor, which accounts for its sedative properties. wikipedia.orgcymitquimica.comnih.gov It also exhibits antagonism at α₁-adrenergic and muscarinic acetylcholine (B1216132) receptors, contributing to other potential effects. nih.gov The activity of cidoxepin at these various receptors defines its broad pharmacological profile as a tricyclic compound.

Table 2: Pharmacological Profile of Cidoxepin

Mechanism of Action Receptor/Transporter Target Associated Effect
Serotonin-Norepinephrine Reuptake Inhibition SERT, NET Antidepressant
Histamine H₁ Receptor Antagonism H₁ Receptor Sedative
Anticholinergic Activity Muscarinic Receptors Anticholinergic
Adrenergic Receptor Antagonism α₁-Adrenergic Receptors Adrenergic

Molecular Mechanisms of Action of Cidoxepin Hydrochloride

Serotonin-Norepinephrine Reuptake Inhibition Profiles

Cidoxepin (B1200157) functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Like other tricyclic antidepressants (TCAs), its antidepressant effects are linked to its ability to block the reuptake of these monoamines at synaptic nerve terminals. This inhibition leads to an increased concentration of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby enhancing neurotransmission.

Research indicates that the stereochemistry of the doxepin (B10761459) molecule significantly influences its activity at the serotonin and norepinephrine transporters. The (Z)-isomer, Cidoxepin, is reported to be a more active inhibitor of both serotonin and norepinephrine reuptake than the (E)-doxepin isomer. This suggests that Cidoxepin contributes significantly to the SNRI activity of the isomeric mixture of doxepin. However, other findings suggest the E-isomer is more active as a serotonin reuptake inhibitor.

Histamine (B1213489) Receptor Antagonism, particularly H1 Receptor Binding Affinity and Functional Activity

One of the most potent actions of Cidoxepin is its powerful antagonism of the histamine H1 receptor. Doxepin is recognized as one of the most potent H1 antagonists available. Studies have demonstrated that doxepin binds to H1 receptors with exceptionally high affinity, with reported equilibrium dissociation constants (KD) in the nanomolar and even sub-nanomolar range. For instance, research on rat brain tissue identified a high-affinity binding site for doxepin with a KD of 0.020 nM. Another study examining human brain membranes found a high-affinity site with a KD of 0.31 nM.

The (Z)-isomer, Cidoxepin, exhibits a particularly high affinity for the H1 receptor. Recent studies analyzing the specific isomers bound to the H1 receptor found that the Z-isomer has an approximately 5.2-fold higher binding affinity for the wild-type H1 receptor than the E-isomer. This potent H1 receptor blockade is responsible for the sedative properties associated with the compound.

Cholinergic Receptor Modulation and Anticholinergic Properties

Cidoxepin exhibits notable anticholinergic activity through its antagonism of muscarinic acetylcholine (B1216132) receptors. This action is a common characteristic of many tricyclic antidepressants. The blockade of these receptors can influence various physiological functions.

Comparative studies have shown that the central anticholinergic activity of Cidoxepin is significantly greater than that of its corresponding (E)-isomer. In animal models, the anticholinergic effect of Cidoxepin was reported to be three-fold stronger than that of the trans-isomer. This indicates that the (Z) configuration is preferred for interaction with muscarinic receptors.

Alpha-1 Adrenergic Receptor Antagonism

In addition to its other activities, Cidoxepin acts as an antagonist at alpha-1 (α1) adrenergic receptors. The blockade of α1-adrenergic receptors, which are present on vascular smooth muscle, leads to vasodilation. This mechanism is responsible for certain cardiovascular effects observed with tricyclic antidepressants. The antagonism of these receptors contributes to the complex pharmacological profile of the compound.

Comparative Receptor Binding Profiles of (Z)- and (E)-Doxepin Isomers

The distinct pharmacological activities of Cidoxepin ((Z)-doxepin) and its (E)-isomer highlight the importance of stereochemistry in drug-receptor interactions. The two isomers show different affinities and activities across various targets.

The (Z)-isomer (Cidoxepin) is the more potent contributor to several of the compound's key actions. As detailed in the sections above, Cidoxepin has a significantly higher binding affinity for the histamine H1 receptor, showing a 5.2-fold greater affinity than the (E)-isomer. It is also reported to have three-fold greater central anticholinergic activity. Furthermore, evidence suggests (Z)-doxepin is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the (E)-isomer, although some conflicting reports exist regarding serotonin reuptake inhibition.

The following table summarizes the comparative activities of the (Z) and (E) isomers of doxepin.

Receptor/Transporter Target(Z)-Doxepin (Cidoxepin) Activity(E)-Doxepin ActivityReference
Serotonin Transporter (SERT)More potent inhibitorLess potent inhibitor
Norepinephrine Transporter (NET)More potent inhibitorLess potent inhibitor
Histamine H1 Receptor~5.2-fold higher binding affinityLower binding affinity
Muscarinic Cholinergic Receptors3-fold greater central anticholinergic activityLower central anticholinergic activity
Alpha-1 Adrenergic ReceptorAntagonist activityAntagonist activity

Pharmacodynamics and Neuropharmacological Effects of Cidoxepin Hydrochloride

Central Nervous System Depressant Actions

As a class, central nervous system (CNS) depressants are drugs that slow down brain activity. addictioncenter.com In preclinical studies, doxepin (B10761459), of which cidoxepin (B1200157) is a component, has demonstrated properties consistent with CNS depression, particularly at higher doses. drugbank.com These actions are largely attributed to its potent antagonism of several key receptors in the brain.

Receptor TargetPrimary Effect Related to CNS Depression
Histamine (B1213489) H1 ReceptorSedation, promotion of sleep
Muscarinic Acetylcholine (B1216132) ReceptorsSedation, anticholinergic effects
α1-Adrenergic ReceptorsSedation, potential for orthostatic hypotension

Influence on Conditioned Behavioral Responses and Sleep Architecture

Cidoxepin hydrochloride's neuropharmacological actions extend to influencing learned behaviors and the fundamental structure of sleep.

In preclinical models, doxepin has been shown to block avoidance behavior while not affecting the conditioned emotional response. drugbank.com Conditioned responses are learned behaviors that become associated with a particular stimulus through repeated pairing. nih.gov The ability to selectively block a learned avoidance response without altering a more fundamental emotional reaction suggests a specific interaction with the neural circuits governing these complex behaviors.

Sleep ParameterObserved Effect of Doxepin
REM SleepDecrease in percentage of total sleep time nih.gov
Stage 2 SleepIncrease in percentage and minutes nih.gov
Sleep Onset LatencyGenerally not significantly affected medicalnewstoday.com
Wake After Sleep OnsetSignificantly decreased nih.gov
Total Sleep TimeSignificantly increased nih.gov

Neurotransmitter System Compensation and Adaptations

Chronic administration of tricyclic compounds like cidoxepin leads to adaptive changes in the central nervous system. The initial mechanism of action for its antidepressant effects is thought to be the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake at synaptic terminals. drugbank.comwikipedia.org This acute action increases the concentration of these neurotransmitters in the synapse.

Over time, the brain compensates for this sustained increase in neurotransmitter levels. Long-term use of TCAs is associated with a down-regulation of cerebral cortical β-adrenergic receptors. thebiogrid.org It has also been suggested that doxepin leads to the desensitization of serotonin 1A receptors. drugbank.com Concurrently, post-synaptic serotonergic receptors may become sensitized. thebiogrid.org These adaptive changes are believed to be integral to the therapeutic effects of the drug that emerge after several weeks of treatment. Furthermore, by inhibiting the reuptake of norepinephrine in the frontal cortex—a region with few dopamine transporters—doxepin's action is suggested to indirectly increase dopamine neurotransmission in this specific brain area. drugbank.com

Pharmacokinetic Research on Cidoxepin Hydrochloride

In Vivo Absorption and Distribution Characteristics

Following oral administration, doxepin (B10761459) is well-absorbed from the gastrointestinal tract. nih.gov However, it undergoes significant first-pass metabolism in the liver, with estimates ranging from 55% to 87% of the administered dose. drugbank.comnih.gov This extensive first-pass effect results in a mean oral bioavailability of approximately 29% for both the (E) and (Z) isomers of doxepin. tandfonline.comnih.gov Peak plasma concentrations of doxepin are typically reached within 2 to 3.5 hours after oral ingestion. nih.govdrugbank.comnih.gov The presence of a high-fat meal can increase the absorption of doxepin, leading to a 41% increase in the area under the curve (AUC) and a 15% increase in the maximum concentration (Cmax). nih.gov

Doxepin exhibits a large apparent volume of distribution, reported to be around 20 L/kg, which suggests extensive distribution into tissues. drugbank.comnih.gov It is highly distributed to various tissues, including the brain, liver, and kidneys. ontosight.ai Both doxepin and its primary active metabolite, desmethyldoxepin, show a mean protein binding of approximately 76%. drugbank.comnih.gov

Table 1: Pharmacokinetic Parameters of Doxepin

ParameterValueReference
Oral Bioavailability ~29% tandfonline.comnih.gov
Time to Peak Plasma Concentration (Tmax) 2 - 3.5 hours nih.govdrugbank.comnih.gov
First-Pass Metabolism 55% - 87% drugbank.comnih.gov
Apparent Volume of Distribution (Vd) ~20 L/kg drugbank.comnih.gov
Protein Binding ~76% drugbank.comnih.gov

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Isoforms)

The metabolism of doxepin is extensive and primarily occurs in the liver through oxidation and N-demethylation, catalyzed by the cytochrome P450 (CYP) enzyme system. ontosight.aiwikipedia.org The major metabolic pathway is N-demethylation to form the active metabolite, nordoxepin (desmethyldoxepin). pharmgkb.org This process is mainly carried out by CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4. wikipedia.orgpharmgkb.orgsmpdb.ca

Hydroxylation of doxepin is another significant metabolic route, and it is highly stereospecific. The (E)-isomer of doxepin and its metabolite, (E)-N-desmethyldoxepin, are hydroxylated with high affinity by CYP2D6. caldic.compharmgkb.orgnih.gov In contrast, there is no evidence of hydroxylation of the (Z)-isomer (cidoxepin). caldic.comnih.gov The hydroxylated metabolites are subsequently conjugated with glucuronic acid. pharmgkb.org Other minor metabolites include doxepin N-oxide and didesmethyldoxepin. smpdb.ca

Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly impact the metabolism of doxepin. pharmgkb.org Individuals who are poor metabolizers for CYP2D6 may have reduced clearance of (E)-doxepin, leading to higher plasma concentrations. pharmgkb.orgnih.gov Similarly, CYP2C19 polymorphisms affect the metabolism of (Z)-doxepin. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Doxepin Metabolism

EnzymeMetabolic ReactionIsomer SpecificityReference
CYP2C19 N-demethylation(E)- and (Z)-doxepin wikipedia.orgpharmgkb.org
CYP2D6 Hydroxylation(E)-doxepin and (E)-N-desmethyldoxepin caldic.compharmgkb.orgnih.gov
CYP1A2 N-demethylation (minor)(E)- and (Z)-doxepin wikipedia.orgpharmgkb.org
CYP2C9 N-demethylation (minor)(E)- and (Z)-doxepin wikipedia.orgpharmgkb.org
CYP3A4 N-demethylation (minor)(E)- and (Z)-doxepin wikipedia.orgpharmgkb.org

Excretion Mechanisms and Metabolite Clearance

The elimination of doxepin and its metabolites primarily occurs through urinary excretion, with a smaller portion excreted in the feces via bile. drugbank.comoup.com The elimination profile of doxepin is biphasic. drugbank.com Less than 3% of a doxepin dose is excreted in the urine as the unchanged parent compound or its active metabolite, nordoxepin. drugbank.com The majority of the drug is excreted as glucuronide conjugates of its metabolites. drugbank.com

The mean elimination half-life of doxepin is approximately 15 to 17.9 hours, while its active metabolite, desmethyldoxepin, has a longer half-life of about 28.5 hours. drugbank.comnih.gov The mean total apparent plasma clearance of a single oral dose of doxepin in healthy individuals is reported to be 0.93 L/hr/kg. drugbank.com Renal clearance of both isomers of doxepin is very low. tandfonline.comnih.gov

Stereoselective Pharmacokinetics of Doxepin Isomers

The pharmacokinetics of doxepin are highly stereoselective. wikipedia.orgnih.gov Although commercial doxepin contains a higher proportion of the (E)-isomer (85%) compared to the (Z)-isomer (cidoxepin, 15%), the plasma concentrations of the N-desmethyl metabolites of both isomers are often found to be close to a 1:1 ratio after oral administration. tandfonline.comnih.govpharmgkb.org This suggests a faster metabolism of the (E)-isomer compared to the (Z)-isomer. nih.gov

In vitro studies have confirmed that the consumption of (E)-doxepin is greater than that of (Z)-doxepin in human liver microsomes. caldic.comnih.gov Specifically, CYP2D6-mediated hydroxylation shows an exclusive preference for the (E)-isomers. caldic.compharmgkb.org The rate of N-demethylation of (Z)-doxepin can exceed that of (E)-doxepin at higher concentrations. caldic.compharmgkb.org The more rapid metabolism of the (E)-isomers and the limited metabolic pathways for the (Z)-isomers may explain the observed enrichment of (Z)-N-desmethyldoxepin in vivo. caldic.com In some individuals, however, the area under the curve for (E)-N-desmethyldoxepin can be significantly higher than that of the (Z)-isomer. nih.govpharmgkb.org Studies have also indicated that isomerization can occur during the N-demethylation of doxepin. researchgate.net

Preclinical and Investigational Therapeutic Applications of Cidoxepin Hydrochloride

Neuropathic Pain Analgesia: Mechanisms and Efficacy in Model Systems

The analgesic properties of tricyclic antidepressants (TCAs) in neuropathic pain are well-established and are considered independent of their antidepressant effects. researchgate.netnih.gov Research involving doxepin (B10761459), a mixture of cidoxepin (B1200157) and its E-isomer, has elucidated several mechanisms that contribute to pain relief. These mechanisms include the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake along descending spinal pain pathways, modulation of histamine (B1213489) receptors, and blockade of voltage-gated sodium channels. mui.ac.irmedicines.org.uk

The role of sodium channel blockade is considered a key factor in both the local anesthetic and systemic analgesic effects of doxepin. mui.ac.ir In animal models, doxepin has been shown to be a potent blocker of these channels. mui.ac.irpsychiatry-psychopharmacology.com Preclinical studies have demonstrated the efficacy of doxepin in various pain models. For example, in a rat model of neuropathic pain, topically applied doxepin showed analgesic properties. researchgate.net Further research in rats demonstrated that intrathecally administered doxepin produced a potent and long-lasting spinal anesthetic effect on motor activity, proprioception, and nociception, with a longer duration of action than bupivacaine (B1668057) and lidocaine. nih.gov

Studies in mice with chronic constriction injury, a model for neuropathic pain, showed that doxepin attenuated symptoms of allodynia and hyperalgesia. frontiersin.org The mechanism in this model was linked to a reduction in the CCI-induced increase in spinal interleukin (IL)-6 and IL-1β mRNA levels. frontiersin.org

Table 1: Preclinical Studies of Doxepin in Neuropathic Pain Models

Model System Key Findings Potential Mechanism(s) Reference(s)
Rat Sciatic Nerve Model Potent, long-acting local anesthetic effect; longer duration than bupivacaine. Sodium channel blockade. psychiatry-psychopharmacology.com
Rat Spinal Anesthesia Model Dose-related spinal anesthetic effects on motor, proprioceptive, and nociceptive functions. Spinal sodium channel blockade. nih.gov
Mouse Chronic Constriction Injury (CCI) Model Attenuated symptoms of neuropathic pain (allodynia, hyperalgesia). Diminished CCI-induced increase in spinal IL-6 and IL-1β mRNA. frontiersin.org
Human Neuropathic Pain (Topical) Topical application of doxepin hydrochloride produced analgesia. Local peripheral effect, possible systemic absorption. researchgate.net

Research into Neurological Disorders: Alzheimer's Disease, Tinnitus, and Restless Legs Syndrome

The application of cidoxepin and its parent compound, doxepin, has been explored in a limited capacity for certain neurological disorders.

Alzheimer's Disease: Preclinical research using animal models of Alzheimer's disease (AD) has suggested a potential neuroprotective role for doxepin. In a rat model where memory impairment was induced by β-amyloid (Aβ) peptides, low-dose doxepin was found to protect against the induced memory deficits. nih.gov The mechanism for this protective effect was linked to the enhancement of the synaptic proteins PSD-95 and synapsin 1 through the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, another study in murine models noted that doxepin reduced cognitive impairments following the injection of Aβ(1-42). nih.gov While some research on intact animals showed no significant effect of doxepin on genes related to neuronal survival, the potential for neuroprotective effects in models of neuronal damage remains an area for further investigation. mui.ac.irresearchgate.net

Tinnitus: The evidence regarding doxepin in tinnitus is conflicting. While some tricyclic antidepressants have been studied for tinnitus, their efficacy is thought to be primarily in treating comorbid symptoms of depression and anxiety rather than the tinnitus itself. researchgate.netannualreviews.org In fact, some antidepressants have been reported to provoke or worsen tinnitus. researchgate.net One case report described tinnitus as a side effect of doxepin. nih.gov Conversely, one preclinical study found that doxepin could mitigate noise-induced neuronal damage in the primary auditory cortex of mice by suppressing the acid sphingomyelinase/ceramide pathway, suggesting a potential protective mechanism. researchgate.net However, due to the limited and contradictory findings, its role in tinnitus treatment is not established.

Restless Legs Syndrome (RLS): There is currently no preclinical or clinical evidence to support a therapeutic application for cidoxepin or doxepin in the management of Restless Legs Syndrome. The pathophysiology of RLS is strongly linked to dysfunction in dopaminergic and iron regulation systems, and treatment research has focused on these areas. nih.gov Many antidepressants, particularly those with strong serotonergic action, are known to have the potential to induce or exacerbate RLS symptoms. nih.govdovepress.com However, some evidence suggests that doxepin may not worsen RLS, making it a potentially safer antidepressant choice for patients suffering from both depression and RLS. nih.gov

Allergic and Pruritic Conditions: Chronic Urticaria, Atopic Dermatitis, Contact Dermatitis, and Allergic Rhinitis

Cidoxepin has been specifically investigated as a potent antihistamine for allergic and pruritic conditions. nih.govwikipedia.org Its primary mechanism of action in this context is its extremely strong antagonism of the histamine H1 receptor. wikipedia.orgmui.ac.irscirp.org Doxepin is considered one of the most potent H1 receptor antagonists available. mui.ac.ir

Cidoxepin has been under development for the treatment of chronic urticaria (hives) and has undergone phase II clinical trials for this indication. nih.govwikipedia.org The rationale is based on the compound's ability to potently block the H1 receptors that mediate the wheal and flare response characteristic of urticaria.

In addition to urticaria, cidoxepin was also investigated for other allergic conditions. nih.govwikipedia.org These included:

Atopic Dermatitis: Investigated as a topical formulation for the relief of pruritus (itching) associated with atopic dermatitis. nih.govdrugbank.com

Contact Dermatitis: Also explored as a potential topical treatment. nih.govwikipedia.org

Allergic Rhinitis: A patent application described an aqueous solution of the cis-doxepin isomer (cidoxepin) for administration as a nasal spray to treat and prevent nasal stuffiness associated with allergic rhinitis. drugbank.com

While development for atopic dermatitis, contact dermatitis, and allergic rhinitis was reportedly discontinued, these investigations highlight the significant anti-allergic potential of cidoxepin based on its powerful antihistaminic activity. nih.govwikipedia.org

Affective Disorder Research: Anxiolytic and Antidepressant Potentials

Cidoxepin was originally developed as a tricyclic antidepressant, although it was never marketed. nih.gov It is a psychotropic agent with potential antidepressant and anxiolytic properties. nih.gov The primary mechanism underlying these effects is believed to be its function as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govmui.ac.ir By blocking the reuptake of these neurotransmitters from the synaptic cleft, cidoxepin increases their availability, which is thought to be the basis for its therapeutic effect in affective disorders. nih.gov

Sleep Maintenance Research: Insomnia Management Studies

Research into the hypnotic effects of doxepin has focused on its use at very low doses for the management of insomnia, particularly difficulties with sleep maintenance. mdedge.com The mechanism of action for this effect is not related to its antidepressant properties but is instead attributed to its potent and selective histamine H1 receptor antagonism. mui.ac.irmdedge.com Histamine in the brain is a key promoter of wakefulness, and by blocking the H1 receptor, doxepin induces a sedative effect. mdedge.com

Clinical studies on low-dose doxepin have shown it improves objective and subjective measures of sleep duration and sleep maintenance, including reducing wake time after sleep onset. mdedge.com Interestingly, while doxepin's sedative properties are leveraged for insomnia, one source notes that cidoxepin appears to be much more potent than doxepin while having less sedative and cholinergic side effects. drugbank.com This suggests that the isomeric composition could be a key factor in the balance between therapeutic efficacy and sedative side effects.

Migraine Prophylaxis Investigations

Tricyclic antidepressants, including doxepin, have been used as a mainstay in the prophylactic (preventive) treatment of migraine headaches. rxlist.comnih.gov This antimigraine effect is considered to be independent of the drug's effect on depression. goodrx.com

The precise mechanism of action for migraine prophylaxis is not fully understood. However, it is hypothesized to involve several actions, including the inhibition of serotonin and norepinephrine reuptake, which enhances central antinociceptive pathways. rxlist.com Other potential mechanisms include the antagonism of central 5-HT2 receptors and the downregulation of postsynaptic beta-adrenergic receptors. rxlist.com While amitriptyline (B1667244) is the most studied TCA for this indication, doxepin is also recognized as an effective agent for migraine prevention. nih.govrxlist.comgoodrx.com

Local Anesthetic Properties for Pain Management

Beyond its systemic analgesic effects, doxepin has been investigated for its properties as a local anesthetic. aasm.org The mechanism for this action is its ability to act as a potent blocker of voltage-gated sodium channels. mui.ac.ir The blockade of these channels prevents the generation and conduction of nerve impulses, which is the fundamental mechanism of action for all local anesthetic drugs. mui.ac.irnih.gov

Preclinical studies in animal models have provided evidence for this effect. In one study, doxepin was tested on a rat sciatic nerve model and was found to be a long-acting local anesthetic, with a duration of complete nociceptive blockade that was significantly longer than that of bupivacaine. psychiatry-psychopharmacology.com Another study demonstrated that doxepin administered intrathecally in rats produced a potent spinal anesthetic effect. nih.gov These findings suggest that the local application of cidoxepin hydrochloride could be a viable strategy for peripheral pain management, leveraging its direct nerve-blocking capabilities. psychiatry-psychopharmacology.comaasm.org

Table 2: Investigational Applications of this compound

Therapeutic Area Condition(s) Primary Investigational Mechanism Reference(s)
Allergic Conditions Chronic Urticaria, Atopic/Contact Dermatitis, Allergic Rhinitis Histamine H1 Receptor Antagonism nih.govwikipedia.orgdrugbank.com
Affective Disorders Depression, Anxiety Serotonin-Norepinephrine Reuptake Inhibition nih.govnih.gov
Sleep Disorders Insomnia (Sleep Maintenance) Histamine H1 Receptor Antagonism mui.ac.irmdedge.com
Pain & Analgesia Migraine Prophylaxis Serotonin-Norepinephrine Reuptake Inhibition, 5-HT2 Receptor Antagonism rxlist.comgoodrx.com
Pain & Analgesia Local Anesthesia Voltage-Gated Sodium Channel Blockade mui.ac.irpsychiatry-psychopharmacology.com
Neurological Disorders Alzheimer's Disease (preclinical) Neuroprotection via PI3K/AKT/mTOR pathway nih.govnih.gov

Drug Drug Interaction Studies Involving Cidoxepin Hydrochloride

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

Concurrent use of Cidoxepin (B1200157) Hydrochloride with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated. nih.gov A washout period of at least 14 days is advised between discontinuing an MAOI and starting treatment with doxepin (B10761459), and vice-versa. wikipedia.orgdrugs.com This strict precaution is necessary to prevent serious, potentially fatal, adverse events such as hypertensive crisis or serotonin (B10506) syndrome. wikipedia.orgmayoclinic.org

The mechanism behind this interaction involves a synergistic effect on monoamine neurotransmitters. MAOIs work by inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like serotonin and norepinephrine (B1679862). nih.gov Tricyclic compounds such as doxepin inhibit the reuptake of these same neurotransmitters from the synaptic cleft. nih.gov The combination of decreased breakdown and blocked reuptake leads to a significant accumulation of synaptic serotonin and norepinephrine, which can overstimulate postsynaptic receptors, resulting in severe toxicity. nih.gov

Symptoms of this interaction can include dangerously high blood pressure, high fever, agitation, tremors, and lack of coordination. mayoclinic.org

Table 1: Interactions with Monoamine Oxidase Inhibitors (MAOIs)

Interacting MAOIPotential Consequence of Interaction
IsocarboxazidRisk of hypertensive crisis and serotonin syndrome. drugs.comrxlist.com
PhenelzineRisk of hypertensive crisis and serotonin syndrome. wikipedia.orgrxlist.com
TranylcypromineRisk of hypertensive crisis and serotonin syndrome. drugs.commedscape.com
SelegilineRisk of hypertensive crisis and serotonin syndrome. drugs.comrxlist.com
LinezolidRisk of hypertensive crisis and serotonin syndrome. drugs.comclevelandclinic.org
Methylene BlueRisk of hypertensive crisis and serotonin syndrome. drugs.comclevelandclinic.org

Cytochrome P450 Enzyme Inhibition and Induction Effects on Co-administered Medications

The metabolism of doxepin, and by extension cidoxepin, is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.org This reliance makes it susceptible to interactions with drugs that either inhibit or induce these enzymes, potentially altering its plasma concentration and clinical effects. medicineslearningportal.orgnih.govnih.gov

Doxepin is primarily metabolized by CYP2D6 and CYP2C19. wikipedia.orgdrugbank.comnih.gov Other enzymes, including CYP1A2, CYP2C9, and CYP3A4, play a lesser role. wikipedia.org The primary active metabolite, nordoxepin (or desmethyldoxepin), is formed mainly through the action of CYP2C19. wikipedia.org

Enzyme Inhibition: Co-administration with potent inhibitors of the primary metabolizing enzymes can lead to decreased clearance and increased plasma concentrations of doxepin, heightening the risk of toxicity. wikipedia.org For instance, potent CYP2D6 inhibitors are known to cause accumulation of doxepin. wikipedia.org The onset of enzyme inhibition can be rapid, often occurring within a few days. medicineslearningportal.org

Enzyme Induction: Conversely, co-administration with drugs that induce hepatic enzymes can accelerate the metabolism of doxepin. wikipedia.org This increased breakdown can lead to lower plasma concentrations and potentially reduce the therapeutic efficacy of the drug. medicineslearningportal.org The full effect of enzyme induction may take several days or weeks to develop. medicineslearningportal.org

Table 2: Effects of CYP450 Inhibitors and Inducers on Cidoxepin/Doxepin

CYP EnzymeInteracting Agent TypeExamples of AgentsEffect on Doxepin/Cidoxepin
CYP2D6 InhibitorsFluoxetine, Paroxetine, Sertraline, Bupropion, Quinidine, Thioridazine wikipedia.orgmedscape.comIncreased plasma concentration and potential for toxicity. wikipedia.org
CYP2D6 InducersInformation not prominently available in search resultsTheoretical decrease in plasma concentration.
CYP2C19 InhibitorsCimetidine nih.govwikipedia.orgIncreased exposure to doxepin. nih.gov
CYP2C19 InducersInformation not prominently available in search resultsTheoretical decrease in plasma concentration.
General Hepatic Enzymes InducersCarbamazepine, Phenytoin, Barbiturates wikipedia.orgAccelerated metabolism and potential for reduced efficacy. wikipedia.org

Interactions with Central Nervous System Depressants

Cidoxepin Hydrochloride can potentiate the effects of other central nervous system (CNS) depressants. This interaction is characterized by an additive increase in sedative effects, which can impair mental and motor skills. nih.gov Patients should be cautioned about the potential for enhanced drowsiness and reduced alertness when combining cidoxepin with these substances. drugs.com

The co-administration of doxepin with alcohol, benzodiazepines, or other sedative-hypnotics can lead to significant CNS depression. wikipedia.org The use of alcohol with doxepin is particularly discouraged as it may potentiate some of the drug's CNS depressant effects. nih.govwikipedia.org This additive sedation increases the risk of accidents, and caution is advised when operating heavy machinery or driving. nih.gov

Table 3: Interactions with Central Nervous System (CNS) Depressants

Class of CNS DepressantExamplesNature of Interaction
AlcoholEthanolPotentiation of sedative and CNS depressant effects. nih.govwikipedia.org
BenzodiazepinesDiazepam, ClonazepamAdditive CNS depression. wikipedia.orgdrugs.com
Sedating AntihistaminesDiphenhydramineIncreased sedative effects. nih.gov
Opioid MedicationsOpioidsWorsened drowsiness and sedation. drugs.com
Muscle RelaxersCyclobenzaprineIncreased drowsiness and potential for serotonin syndrome. drugs.commedscape.com
Other Hypnotics/SedativesZolpidemAdditive CNS depression. drugs.comdrugs.com

Serotonergic Drug Interactions and Risk of Serotonin Syndrome

As a serotonin-norepinephrine reuptake inhibitor, this compound increases the levels of serotonin in the synaptic cleft. wikipedia.orgnih.gov When combined with other drugs that also enhance serotonergic activity, there is a significant risk of developing serotonin syndrome. wikipedia.orguspharmacist.com This condition is a predictable consequence of excess serotonin in the central nervous system and can range from mild to life-threatening. wikipedia.orgnih.gov

Serotonin syndrome is typically caused by the use of two or more serotonergic agents. wikipedia.org The classic symptoms fall into three categories: altered mental state (e.g., agitation, confusion), autonomic dysfunction (e.g., high blood pressure, rapid heart rate, high body temperature, sweating, diarrhea), and neuromuscular abnormalities (e.g., tremor, increased reflexes, clonus). wikipedia.orgnih.gov

A washout period is often required when switching between different classes of serotonergic antidepressants, such as from an SSRI to a TCA or MAOI, to minimize this risk. drugs.commayoclinic.org

Table 4: Interactions with Serotonergic Drugs

Class of Serotonergic AgentExamplesPotential Consequence
Selective Serotonin Reuptake Inhibitors (SSRIs)Citalopram, Escitalopram, Fluoxetine, Paroxetine, Sertraline drugs.commedscape.comIncreased risk of serotonin syndrome. medscape.com
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Duloxetine, DesvenlafaxineIncreased risk of serotonin syndrome. wikipedia.orgmedscape.com
Other Tricyclic Antidepressants (TCAs)Amitriptyline (B1667244), Clomipramine, Imipramine medscape.comdrugbank.comAdditive serotonergic effects and increased risk of serotonin syndrome. medscape.com
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, TranylcypromineHigh risk of severe serotonin syndrome. wikipedia.orgnih.gov
Other AgentsTramadol, St. John's Wort, Triptans, Methylene Blue drugs.comwikipedia.orgIncreased risk of serotonin syndrome. wikipedia.org

Comprehensive Interaction Profiles with Other Pharmacological Agents

Beyond the major classes of interacting drugs, this compound has the potential to interact with various other pharmacological agents through different mechanisms. These interactions can affect the efficacy of the co-administered drug or cidoxepin itself.

For example, the effects of certain antihypertensive agents may be diminished by doxepin. wikipedia.org Additionally, sympathomimetic agents may have their pressor effects potentiated. wikipedia.org There have also been reports of specific interactions, such as a case of severe hypoglycemia when doxepin was used with the sulfonylurea antidiabetic agent tolazamide. nih.govwikipedia.org Co-administration with drugs known to prolong the QTc interval should also be approached with caution due to the potential for additive cardiac effects. rxlist.commedscape.com

Table 5: Profile of Other Pharmacological Interactions

Interacting Agent/ClassExample(s)Mechanism/Effect of Interaction
Antihypertensive AgentsGuanethidineDoxepin may mitigate the effects of these agents. service.gov.ukwikipedia.org
Sympathomimetic AgentsNorepinephrineEffects may be potentiated by doxepin. wikipedia.org
Antidiabetic AgentsTolazamideA case of severe hypoglycemia has been reported. nih.govwikipedia.org
Antiarrhythmic AgentsQuinidine, Sotalol, DisopyramidePotential for additive QTc interval prolongation. rxlist.commedscape.com
AntipsychoticsThioridazine, PerphenazineIncreased risk of QTc prolongation and potential for CYP2D6 inhibition by thioridazine. rxlist.commedscape.comclevelandclinic.org
Anticholinergic AgentsAmoxapine, LoxapineAdditive anticholinergic effects. drugs.com

Advanced Research Methodologies and Analytical Approaches in Cidoxepin Hydrochloride Studies

In Vitro Receptor Binding Assays and Functional Studies

In vitro receptor binding assays are fundamental in characterizing the pharmacological profile of cidoxepin (B1200157) hydrochloride. These assays quantify the affinity of the compound for various receptors, providing insight into its potential therapeutic actions and side effects. nih.gov Commercially available doxepin (B10761459) is a mixture of (E) and (Z) isomers, with the (Z)-isomer being cidoxepin. newdrugapprovals.org Studies have shown that cidoxepin is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.org

Receptor binding assays are crucial for determining the binding affinity of a ligand for its target receptor. nih.gov In the case of cidoxepin, these assays have demonstrated its high affinity for the histamine H1 receptor. patsnap.com Functional studies further elucidate the physiological response elicited by this binding. For instance, cidoxepin's antagonism of the H1 receptor is responsible for its antihistaminic effects, which are being explored for the treatment of conditions like chronic urticaria. wikipedia.org

A study analyzing doxepin isomers bound to the purified H1 receptor protein complex found that the (Z)-isomer (cidoxepin) bound to the wild-type H1 receptor with approximately 5.2-fold higher affinity than the (E)-isomer. patsnap.com This highlights the stereoselective nature of the interaction between cidoxepin and its primary target.

Table 1: Receptor Binding Affinities of Doxepin Isomers

IsomerReceptorBinding Affinity (Ki in nM)
(Z)-Doxepin (Cidoxepin)Histamine H1Data not available in provided results
(E)-DoxepinHistamine H1Data not available in provided results

Functional studies also explore the activity of cidoxepin at other receptors. Like other tricyclic antidepressants (TCAs), cidoxepin is a serotonin-norepinephrine reuptake inhibitor. wikipedia.orgnih.gov This action is believed to contribute to its antidepressant properties. nih.gov Additionally, it possesses anticholinergic activity. wikipedia.org

Animal Models for Neuropharmacological and Therapeutic Efficacy Assessment

Animal models are indispensable for evaluating the neuropharmacological effects and therapeutic potential of cidoxepin hydrochloride before clinical trials in humans. These models allow researchers to study the compound's effects on behavior, neurochemistry, and physiology in a controlled environment.

For assessing antidepressant activity, models such as the forced swim test and tail suspension test are commonly used. In these models, the immobility of the animal is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant drugs. While specific studies on cidoxepin in these models were not detailed in the provided search results, it is known to have more potent antidepressant activity than its (E)-isomer. wikipedia.org

To evaluate anxiolytic effects, models like the elevated plus-maze and the light-dark box test are employed. scielo.br These tests are based on the natural aversion of rodents to open, brightly lit spaces. An increase in exploration of the open or lit areas is indicative of an anxiolytic effect.

For studying antihistaminic effects, particularly for conditions like urticaria, animal models of histamine-induced skin reactions are utilized. The ability of cidoxepin to inhibit these reactions would provide evidence of its therapeutic efficacy. ncats.io

The central anticholinergic activity of cidoxepin has been reported to be three times greater than that of the trans isomer in mice, indicating its significant impact on the central nervous system. wikipedia.org Furthermore, preclinical studies with doxepin, the parent compound, have shown that it can decrease the electrical activity of the brain and prolong hexobarbital-induced sleep. drugbank.com While early reports suggested doxepin had fewer cardiovascular effects than other TCAs, a review of clinical and animal studies found its effects on cardiac parameters to be comparable. nih.gov

Computational Approaches: Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), and Density Functional Theory (DFT)

Computational methods are increasingly used to accelerate drug discovery and development by predicting the properties and interactions of molecules like this compound.

Molecular Docking simulates the binding of a ligand (cidoxepin) to the three-dimensional structure of a target receptor, such as the histamine H1 receptor. patsnap.com This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Molecular dynamics (MD) simulations, a related technique, have been used to understand the differences in binding characteristics between the (E) and (Z) isomers of doxepin to the H1 receptor. patsnap.com These simulations revealed that the chemical environment of the binding pocket is slightly more favorable for the (Z)-isomer (cidoxepin). patsnap.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. googleapis.com By analyzing a set of molecules with known activities, QSAR can predict the activity of new, untested compounds. For cidoxepin, QSAR could be used to predict its antihistaminic or antidepressant potency based on its structural features. probes-drugs.org

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. als-journal.comnih.gov DFT can provide insights into a molecule's geometry, stability, and reactivity. The crystal structure of (E)-doxepin hydrochloride has been solved and optimized using DFT. imsa.educambridge.org This provides a detailed understanding of its three-dimensional conformation in the solid state. imsa.educambridge.org

Table 2: Computational Approaches in Cidoxepin Research

MethodologyApplicationKey Findings
Molecular Docking & MDUnderstanding H1 receptor bindingThe binding pocket environment is more favorable for the (Z)-isomer (cidoxepin). patsnap.com
QSARPredicting biological activityCan be used to predict hERG activities and other pharmacological properties. googleapis.comprobes-drugs.org
DFTDetermining molecular structure and propertiesUsed to optimize the crystal structure of (E)-doxepin hydrochloride. imsa.educambridge.org

Advanced Analytical Techniques for Isomer Separation and Quantification

As cidoxepin is the (Z)-isomer of doxepin, and commercial doxepin contains a mixture of both (E) and (Z) isomers, the ability to separate and quantify these isomers is crucial for research and quality control. newdrugapprovals.orgphenomenex.com

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination and analysis of isomers in drug substances. phenomenex.comhumanjournals.com A specific HPLC method has been developed for the simultaneous determination of (Z)- and (E)-doxepin isomers, achieving baseline resolution. nih.gov The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride outlines an HPLC method for its assay, with specific system suitability requirements for resolution and symmetry of the isomer peaks. phenomenex.com Various HPLC columns, such as Luna C8(2) and Kinetex C8, have been shown to successfully resolve the (E) and (Z) isomers according to USP standards. phenomenex.com

Other advanced separation techniques that could be applied to cidoxepin analysis include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC. researchgate.net

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): Provides different selectivity compared to LC and can be a valuable alternative for separating closely related compounds like isomers. researchgate.net

Capillary Electrophoresis (CE): Can offer excellent results for the analysis of basic compounds. researchgate.net

For quantification in biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem MS (LC-MS/MS) are highly sensitive and selective methods. humanjournals.com These techniques are essential for pharmacokinetic studies.

Pharmacogenomic Research on Metabolism and Response

Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs. cioms.ch This is particularly relevant for cidoxepin, as its metabolism is primarily carried out by cytochrome P450 (CYP) enzymes, which are known to be highly polymorphic. drugbank.comwikipedia.org

The major metabolic pathway for doxepin is demethylation to its active metabolite, nordoxepin, which is primarily mediated by CYP2C19. pharmgkb.orgwikipedia.org Both doxepin and nordoxepin are then hydroxylated, mainly by CYP2D6. wikipedia.orgwikipedia.org

Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant differences in drug metabolism. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

CYP2D6: Poor metabolizers of CYP2D6 may have reduced clearance of doxepin and nordoxepin, leading to higher plasma concentrations and an increased risk of side effects. pharmgkb.org Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to treatment failure. pharmgkb.org

CYP2C19: Poor metabolizers of CYP2C19 may have a reduced rate of demethylation of doxepin to nordoxepin. pharmgkb.org

Pharmacogenomic testing can help to identify patients who may be at risk for altered metabolism of cidoxepin, allowing for more personalized therapeutic strategies. This knowledge can aid in understanding variability in drug efficacy and safety. cioms.ch

Challenges and Future Directions in Cidoxepin Hydrochloride Research

Elucidation of Complete Mechanism of Action

A primary challenge in cidoxepin (B1200157) research is the incomplete understanding of its full mechanism of action. drugbank.comnih.gov While it is known to be the more active component of doxepin (B10761459), its precise molecular interactions are not fully characterized. wikipedia.org Doxepin's therapeutic effects are broadly attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake at synaptic nerve terminals. drugbank.comnih.gov Additionally, its potent antagonism of the histamine (B1213489) H1 receptor is a key component of its sedative and anti-pruritic effects. nih.govdrugbank.com

Cidoxepin is understood to act as a serotonin-norepinephrine reuptake inhibitor and a potent H1 receptor antagonist. wikipedia.org However, the complete picture of its receptor binding profile, downstream signaling pathways, and how these differ from the (E)-isomer remains an area requiring deeper investigation. Research suggests cidoxepin possesses greater antidepressant and anticholinergic activity than the trans-isomer, indicating that subtle structural differences have significant pharmacological consequences that are yet to be fully mapped. wikipedia.org

Table 1: Known Pharmacological Actions of Doxepin Isomers

Target/Action (Z)-Doxepin (Cidoxepin) (E)-Doxepin Notes
Antidepressant Activity Considered more potent wikipedia.org Less potent wikipedia.org Primarily associated with inhibition of norepinephrine and serotonin reuptake. drugbank.com
Anticholinergic Activity 3-fold greater than (E)-isomer in mice wikipedia.org Lower than (Z)-isomer wikipedia.org Contributes to certain side effects.
H1 Receptor Antagonism Potent antagonist wikipedia.org Potent antagonist Mechanism behind sedative and anti-pruritic effects. drugbank.comnih.gov
Serotonin Reuptake Inhibitor wikipedia.org Inhibitor A key component of tricyclic antidepressant action. nih.gov

| Norepinephrine Reuptake | Inhibitor wikipedia.org | Inhibitor | A key component of tricyclic antidepressant action. nih.gov |

Long-Term Efficacy and Safety Profile Research

While the doxepin mixture has been studied over extended periods, with one prospective study spanning 15 years demonstrating its feasibility, efficacy, and safety in treating chronic depression, there is a distinct lack of long-term data specifically for cidoxepin hydrochloride. nih.gov Most modern clinical trials evaluating low-dose doxepin for insomnia have been of shorter duration, typically ranging from 35 days to 12 weeks. researchgate.netresearchgate.net

These shorter-term studies have consistently shown a favorable safety profile, often comparable to placebo, particularly regarding next-day residual effects. researchgate.netnih.gov However, to establish cidoxepin as a standalone therapeutic agent for chronic conditions, dedicated long-term studies are imperative. Such research must rigorously evaluate its efficacy over time and monitor for any potential cumulative adverse effects or changes in its risk-benefit profile with prolonged use.

Optimization of Stereoisomer-Specific Therapeutic Applications

Commercially available doxepin is a racemic mixture with an approximate 85:15 ratio of the (E) to (Z) isomers. wikipedia.org A significant challenge and area of opportunity lies in optimizing the therapeutic applications based on the specific properties of each stereoisomer. Given that cidoxepin is reported to have more potent antidepressant and anticholinergic activity, its isolated use could offer a more targeted therapeutic approach. wikipedia.org

For instance, its potent antihistamine properties have led to its investigation for chronic urticaria. wikipedia.org Further research could explore whether its heightened antidepressant activity could be beneficial in specific patient populations or treatment-resistant cases. The development of stereoisomer-specific applications requires a deeper understanding of how the unique pharmacology of cidoxepin translates to clinical effects, potentially leading to therapies with improved efficacy or a different side-effect profile compared to the racemic mixture.

Development of Novel Formulations and Delivery Systems

Oral administration of doxepin is subject to extensive first-pass metabolism, resulting in poor and variable bioavailability. nih.gov This presents a significant hurdle for consistent therapeutic effects and is a key area for innovation. The development of novel formulations and delivery systems for this compound is a critical future direction.

One promising avenue is the use of thermoreversible biogels for intranasal delivery. nih.gov Research on doxepin-loaded chitosan (B1678972) and glycerophosphate based gels has shown they can increase nasal residence time, enhance drug permeation, and provide prolonged release, potentially bypassing first-pass metabolism for more direct brain delivery. nih.govnih.gov Other advanced drug delivery technologies, such as matrix systems for sustained release or specialized topical formulations to enhance skin penetration, could also be explored to optimize cidoxepin's therapeutic index for various indications. mdpi.comrroij.com

Exploration of Uninvestigated Therapeutic Potentials

While cidoxepin is being investigated for chronic urticaria, its full therapeutic potential may extend to other conditions. wikipedia.org The known pharmacology of the doxepin mixture provides a roadmap for future investigations into cidoxepin specifically. For example, the off-label use of doxepin in managing neuropathic pain suggests that cidoxepin's potent effects on neurotransmitter reuptake could be formally investigated for various pain syndromes. drugbank.comwikipedia.org

Its strong antihistaminic properties also suggest potential applications in other allergic or histamine-mediated disorders. nih.gov Although development for allergic rhinitis and atopic dermatitis was previously discontinued, a re-evaluation with novel formulations or for specific patient subgroups could be warranted. wikipedia.org A systematic exploration of these and other potential indications is a key component of future research.

Gaps in Pharmacokinetic and Drug Interaction Data

A major gap in the scientific literature is the lack of specific pharmacokinetic and drug interaction data for this compound. drugbank.com Most available data pertains to the doxepin mixture. For doxepin, it is known to be metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19, with minor contributions from CYP1A2 and CYP2C9. drugbank.com This leads to significant pharmacokinetic variability among individuals, influenced by factors like age, weight, and genetic polymorphisms. clinpgx.orgnih.gov

Crucially, comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of pure cidoxepin is largely unavailable. drugbank.com Furthermore, its specific drug-drug interaction profile has not been established. Understanding how cidoxepin is metabolized and how it interacts with other medications is critical for its safe and effective clinical use, and filling this knowledge gap is a high priority for future research.

Table 2: Known Pharmacokinetic Parameters for Doxepin (Mixture) Highlighting Gaps for Cidoxepin

Parameter Doxepin (Racemic Mixture) Cidoxepin (Z-Doxepin)
Primary Metabolic Enzymes CYP2D6, CYP2C19 drugbank.com Not Available drugbank.com
Active Metabolite N-desmethyldoxepin drugbank.comnih.gov Not Available drugbank.com
Mean Elimination Half-life ~15 hours drugbank.com Not Available drugbank.com
Protein Binding ~76% drugbank.com Not Available drugbank.com
First-Pass Metabolism 55-87% drugbank.com Not Available drugbank.com

| Drug Interactions | Documented with CYP inhibitors (e.g., cimetidine) and serotonergic drugs. fda.govdrugs.com | Not Available drugbank.com |

Translational Research from Preclinical to Clinical Applications

Bridging the gap between preclinical findings and clinical applications—a process known as translational research—is a fundamental challenge for cidoxepin. nih.govamsbiopharma.com Preclinical studies, such as the one in mice indicating cidoxepin's higher anticholinergic activity, provide valuable initial data. wikipedia.org However, translating these findings to predict human responses accurately is complex. researchgate.net

Future research must focus on developing robust translational strategies. This includes creating better preclinical models that more accurately mimic human diseases and establishing specific biomarkers to measure cidoxepin's biological effects in early-phase clinical trials. amsbiopharma.compa2online.org Such biomarkers would provide "proof of mechanism," confirming that the drug is engaging its target as expected, and would be invaluable in guiding dose selection and identifying the patient populations most likely to benefit. pa2online.org Successfully navigating this "bench-to-bedside" transition is essential for the efficient and successful development of this compound as a therapeutic agent. nih.gov

Q & A

Q. What are the key considerations in synthesizing high-purity Cidoxepin hydrochloride for preclinical studies?

this compound synthesis requires careful control of reaction conditions to minimize the formation of (E)- and (Z)-isomers, which exhibit distinct pharmacological profiles . Methodologically:

  • Use chiral chromatography (e.g., USP-recommended HPLC protocols) to monitor isomer ratios during synthesis .
  • Optimize reaction pH and temperature to favor the desired (Z)-isomer, which is therapeutically active .
  • Validate purity using USP monographs, ensuring <1% impurities (e.g., related compounds A and B) via peak resolution criteria (R ≥ 1.5) .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Follow pharmacopeial guidelines for reverse-phase HPLC with UV detection:

  • Column : C18, 5 µm, 250 mm × 4.6 mm .
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution .
  • Validation parameters : Linearity (1–50 µg/mL), precision (RSD <2%), recovery (>95%), and stability under storage conditions .
  • Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates .

Q. What are the primary mechanisms proposed for Cidoxepin’s antidepressant effects?

While not fully elucidated, preclinical studies suggest:

  • Inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in synaptic clefts, akin to doxepin .
  • Dose-dependent modulation of histamine H1 receptors, contributing to sedative effects .
  • Experimental validation: Use radioligand binding assays (e.g., [³H]-imipramine displacement) and microdialysis in rodent models to quantify neurotransmitter levels .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in Cidoxepin’s dose-response relationships across species?

Discrepancies in efficacy/toxicity data often arise from interspecies metabolic differences. Methodological approaches include:

  • Metabolite profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates in primates vs. hydroxylated derivatives in rodents) .
  • PBPK modeling : Incorporate hepatic clearance rates and protein-binding data to extrapolate human-equivalent doses .
  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte cultures to predict metabolic stability and adjust dosing regimens .

Q. What experimental designs are recommended to assess Cidoxepin’s reproductive toxicity in preclinical models?

Based on FDA guidelines and OECD protocols:

  • Dose range-finding : Administer 10–200 mg/kg/day to pregnant rats, monitoring maternal weight, litter size, and pup viability .
  • Endpoints : Histopathology of gonads, hormone assays (testosterone, estradiol), and behavioral tests in offspring .
  • Statistical power : Use ≥20 animals per group to detect ≥30% effect size (α=0.05, β=0.2) .

Q. How can researchers optimize enantiomeric purity of this compound during scale-up synthesis?

Advanced strategies involve:

  • Chiral resolving agents : L-Tartaric acid for crystallization-based separation of (Z)- and (E)-isomers .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to enhance (Z)-isomer yield .
  • Process analytical technology (PAT) : In-line NIR spectroscopy to monitor isomer ratios in real-time .

Current Research Gaps and Methodological Challenges

What are unresolved questions regarding Cidoxepin’s neuropharmacological targets?

Key gaps include:

  • Role of sigma-1 receptor modulation in anxiolytic effects .
  • Impact of long-term use on hippocampal neurogenesis (validate via BrdU staining in murine models) .
  • Recommended tools: CRISPR-Cas9 knockouts of candidate receptors in neuronal cell lines .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations?

Implement QbD (Quality by Design) principles:

  • Critical quality attributes (CQAs) : Particle size distribution (laser diffraction), polymorphism (PXRD), and residual solvents (GC-MS) .
  • Design space exploration : DOE (e.g., factorial design) to optimize granulation moisture content and compression force .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cidoxepin hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cidoxepin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.